Cyclopentane, 1-chloro-2-(2-chloroethoxy)-
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Overview
Description
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is an organic compound with the molecular formula C7H12Cl2O. This compound is characterized by a cyclopentane ring substituted with a chloro group and a 2-chloroethoxy group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- typically involves the reaction of cyclopentane with chloroethanol in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is often achieved through continuous flow processes. These processes involve the use of automated reactors that maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloro groups can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-hydroxy-2-(2-hydroxyethoxy)cyclopentane.
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives with reduced chloro groups.
Scientific Research Applications
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- involves its interaction with specific molecular targets. The chloro groups can participate in nucleophilic substitution reactions, while the 2-chloroethoxy group can undergo various transformations depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
1-chloro-2-methylcyclopentane: Similar in structure but with a methyl group instead of the 2-chloroethoxy group.
Cyclopentane, 1-bromo-2-chloro-: Contains a bromo group in place of one of the chloro groups.
Cyclopentane, 1-chloro-2-hydroxy-: Contains a hydroxy group instead of the 2-chloroethoxy group.
Uniqueness
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is unique due to the presence of both a chloro group and a 2-chloroethoxy group on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific chemical transformations and applications.
Properties
CAS No. |
55982-54-2 |
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Molecular Formula |
C7H12Cl2O |
Molecular Weight |
183.07 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethoxy)cyclopentane |
InChI |
InChI=1S/C7H12Cl2O/c8-4-5-10-7-3-1-2-6(7)9/h6-7H,1-5H2 |
InChI Key |
KJBPDSXHRQYGQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Cl)OCCCl |
Origin of Product |
United States |
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